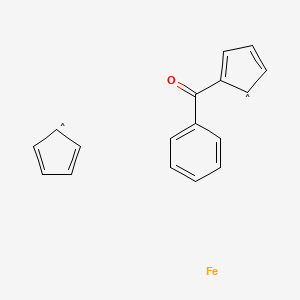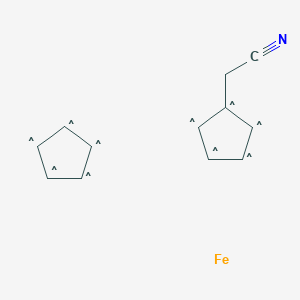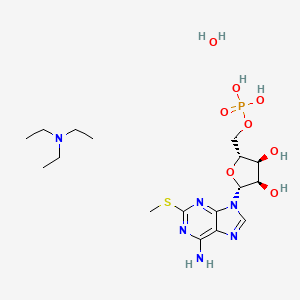
(Benzoylcyclopentadienyl)cyclopentadienyliron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoylferrocene, also known as (Benzoylcyclopentadienyl)cyclopentadienyliron, is an organometallic compound with the molecular formula C17H14FeO. It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with a benzoyl group. This compound is known for its stability and unique electronic properties, making it a subject of interest in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylferrocene can be synthesized through the Friedel-Crafts acylation of ferrocene. The reaction involves the use of benzoyl chloride and ferrocene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for benzoylferrocene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzoylferrocene undergoes various chemical reactions, including:
Oxidation: Benzoylferrocene can be oxidized to form ferricenium ions, which are useful in redox chemistry.
Reduction: Reduction of benzoylferrocene can yield ferrocene derivatives with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and silver salts.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted benzoylferrocene derivatives, ferricenium salts, and reduced ferrocene compounds .
Scientific Research Applications
Benzoylferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which benzoylferrocene exerts its effects involves its ability to undergo redox reactions. The iron center in benzoylferrocene can alternate between different oxidation states, facilitating electron transfer processes. This redox behavior is crucial in its applications as a catalyst and in electronic devices . Additionally, the benzoyl group can participate in various chemical interactions, enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
Ferrocene: The parent compound of benzoylferrocene, known for its stability and aromatic properties.
Acetylferrocene: Another derivative of ferrocene with an acetyl group instead of a benzoyl group.
1,1’-Diacetylferrocene: A compound with two acetyl groups, offering different reactivity compared to benzoylferrocene.
Uniqueness: Benzoylferrocene is unique due to the presence of the benzoyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and suitable for specific applications where other ferrocene derivatives may not be as effective .
Properties
Molecular Formula |
C17H14FeO |
|---|---|
Molecular Weight |
290.14 g/mol |
InChI |
InChI=1S/C12H9O.C5H5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H; |
InChI Key |
JJHHJZCYDPLHIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)C(=O)C2=CC=C[CH]2.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)











![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)

